![molecular formula C15H21Cl2N3OS B1402445 3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride CAS No. 1361118-61-7](/img/structure/B1402445.png)

3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride

Vue d'ensemble

Description

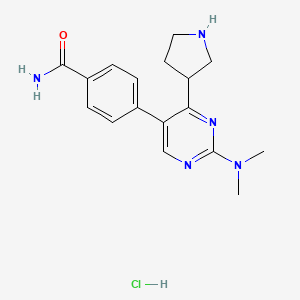

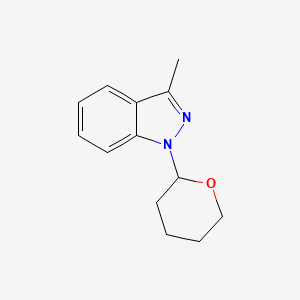

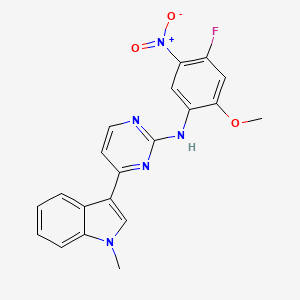

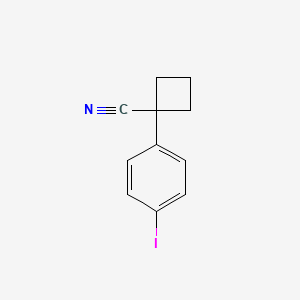

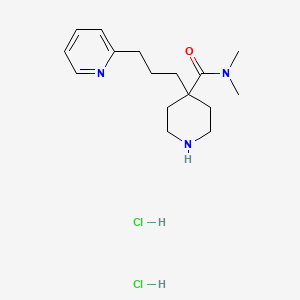

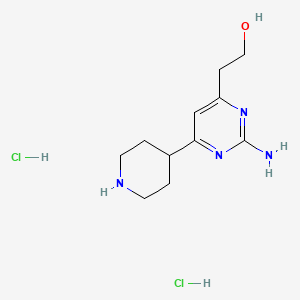

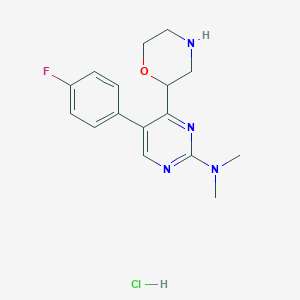

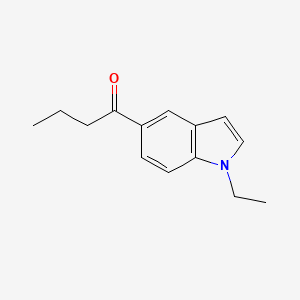

“3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride” is a chemical compound with the molecular formula C15H21Cl2N3OS and a molecular weight of 362.31774 . Thieno[2,3-b]pyridine derivatives, to which this compound belongs, are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

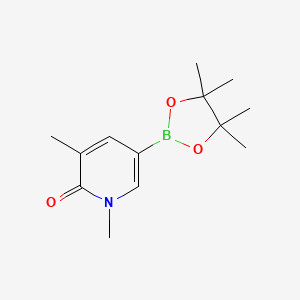

Thieno[2,3-b]pyridine derivatives can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines can be achieved starting from these compounds through a 3-cyanopyridine-2-thiolate intermediate .

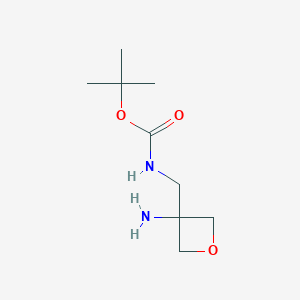

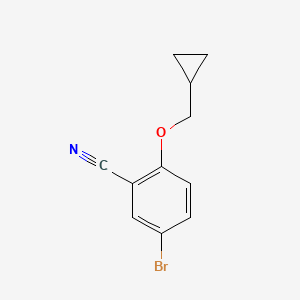

Molecular Structure Analysis

The molecular structure of “3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride” can be analyzed based on its molecular formula C15H21Cl2N3OS .

Chemical Reactions Analysis

The synthesis of thieno[2,3-b]pyridines involves various chemical reactions. For instance, the Vilsmeier–Haack reagent was used to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride” can be inferred from its molecular formula C15H21Cl2N3OS and molecular weight 362.31774 .

Applications De Recherche Scientifique

Pharmaceutical Research

This compound, with its complex structure, is a valuable asset in pharmaceutical research. The piperidine moiety is a common feature in many pharmacologically active compounds due to its mimicry of the piperidine alkaloids found in nature . The thieno[2,3-b]pyridine core is structurally similar to nucleotides, making it a potential candidate for drug design, especially in the development of kinase inhibitors which are crucial in cancer therapy .

Organic Light-Emitting Diodes (OLEDs)

Thieno[2,3-b]pyridine derivatives have shown promise as host materials for OLEDs . The compound’s ability to stabilize high-energy triplet excitons makes it suitable for blue and green phosphorescent OLEDs, potentially leading to devices with higher quantum efficiency and longer operational lifetimes.

Bone Anabolic Agents

Research into bone anabolic agents has explored thieno[2,3-b]pyridine derivatives for their potential to stimulate bone formation . The presence of the piperidine and carboxamide groups may enhance oral availability and bioactivity, making it a candidate for osteoporosis treatment.

Synthetic Chemistry

The compound serves as a versatile synthon in synthetic chemistry. It can be used to create a variety of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines, which are important classes of compounds with diverse biological activities . These activities include antitumor, antibacterial, and anti-inflammatory effects, making them valuable for further medicinal chemistry exploration.

Neurological Disorders

Compounds containing piperidine structures are often explored for their neuroactive properties. Given the structural complexity of 3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide dihydrochloride, it could be investigated for its potential effects on neurological pathways, possibly offering new avenues for treating conditions like Alzheimer’s disease or Parkinson’s disease .

Material Science

The unique electronic properties of thieno[2,3-b]pyridine derivatives make them interesting candidates for material science applications. They could be used in the development of new semiconducting materials or as part of sensory devices due to their potential for electron transport and light absorption .

Agricultural Chemistry

Lastly, the bioactive nature of thieno[2,3-b]pyridine and piperidine derivatives suggests potential applications in agricultural chemistry. They could be investigated for use as growth promoters or as part of pest control strategies due to their potential to interfere with biological pathways in plants and insects .

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-8-16-9-6-10)11-4-3-7-17-14(11)20-13;;/h3-4,7,10,16H,5-6,8-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGJNDMEFOUEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)